molecular formula C7H6F3NO3 B11794241 3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid

3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid

Cat. No.: B11794241
M. Wt: 209.12 g/mol
InChI Key: YHUKZMZOXHLYFZ-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid is a fluorinated heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a propanoic acid side chain at the 5-position.

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1,2-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)5-3-4(14-11-5)1-2-6(12)13/h3H,1-2H2,(H,12,13)

InChI Key

YHUKZMZOXHLYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CCC(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as phospholipase A2, which is involved in inflammatory pathways. This suggests its utility in developing anti-inflammatory drugs.
  • Antimicrobial Properties : Similar compounds have been studied for their antimicrobial effects, indicating that this compound may also possess such properties.
  • Anticancer Potential : Isoxazole derivatives are being explored for their anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .

Applications in Research

The applications of this compound span multiple disciplines:

Medicinal Chemistry

  • Drug Development : The compound serves as a lead structure for designing new pharmaceuticals targeting inflammatory diseases and cancer .
  • Pharmacological Studies : It is used in studies to understand the mechanisms of action of drugs and their interactions with biological targets.

Biochemical Assays

  • The compound can be utilized in assays to study enzyme inhibition and receptor interactions, aiding in the understanding of biological pathways.

Material Science

  • As a building block for synthesizing more complex molecules, it finds applications in developing new materials and agrochemicals.

Case Studies

Several case studies illustrate the compound's potential:

  • Anti-inflammatory Studies : Research has demonstrated that derivatives of this compound can effectively inhibit phospholipase A2 activity, suggesting a pathway for developing anti-inflammatory therapies .
  • Cytotoxicity Assessments : In vitro studies on cancer cell lines have shown that certain derivatives exhibit significant cytotoxicity without substantial toxicity to normal cells, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid Isoxazole -CF₃ at 3-position; -CH₂CH₂COOH at 5 ~209.1* High electronegativity, acid functionality
3-Methylisoxazole-5-carboxylic acid Isoxazole -CH₃ at 3-position; -COOH at 5 ~127.1 Lower lipophilicity, reduced stability
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid Benzoimidazole -CF₃, -NO₂, and -CH₂COOH substituents 315.2 Extended aromaticity, higher acidity
3-(Hydroxymethylphosphinyl)-propanoic acid Propanoic acid -PO(OH)CH₂OH at 3-position ~154.0 Phosphorus-containing, pesticidal use

*Calculated based on formula C₇H₆F₃NO₃.

  • Trifluoromethyl vs.
  • Heterocycle Core : The benzoimidazole derivative in exhibits extended π-conjugation, leading to higher melting points (279.4°C) compared to isoxazole-based compounds, which typically have lower thermal stability .

Physicochemical and Reactivity Comparisons

  • Acidity: The trifluoromethyl group’s electron-withdrawing effect enhances the acidity of the propanoic acid moiety in the target compound compared to non-fluorinated analogs. For example, the benzoimidazole derivative () has a carboxylic acid pKa likely below 4 due to nitro and trifluoromethyl groups, whereas the target compound’s pKa is estimated to be ~2.5–3.5 .
  • Synthetic Routes: The target compound may be synthesized via ester hydrolysis, analogous to the method for Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (), which involves sulfuric acid-catalyzed esterification .

Functional and Application Differences

  • Agrochemical Potential: The phosphinyl-substituted propanoic acid (HOE-061517, ) is used as a pesticide, whereas the target compound’s trifluoromethyl-isoxazole scaffold aligns more with antifungal or herbicide applications seen in similar fluorinated heterocycles .
  • Fluorination Impact: Perfluorinated propanoic acid derivatives () exhibit extreme chemical inertness due to dense fluorine substitution, unlike the target compound’s single -CF₃ group, which balances reactivity and stability .

Biological Activity

3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H8_{8}F3_{3}N2_{2}O2_{2}, with a molecular weight of approximately 209.12 g/mol. The presence of the isoxazole ring contributes to its biological activity through interactions with biological targets, such as receptors and enzymes involved in disease pathways.

Biological Activities

1. Anti-Cancer Activity
Research indicates that compounds featuring a trifluoromethyl group, such as this compound, exhibit enhanced anti-cancer activities. For instance, isoxazole derivatives with similar structures have shown promising results against human breast cancer cell lines (MCF-7), with IC50_{50} values indicating significant cytotoxic effects . The incorporation of the trifluoromethyl moiety has been shown to increase the efficacy of these compounds, suggesting a strong structure-activity relationship (SAR).

2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Isoxazole derivatives have demonstrated inhibitory effects on phospholipase A2 and other enzymes critical in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases by modulating enzyme activity.

Study on Anti-Cancer Activity

In a comparative study, various isoxazole derivatives were synthesized and evaluated for their anti-cancer properties. One derivative exhibited an IC50_{50} of 3.09 μM against MCF-7 cells, highlighting the effectiveness of trifluoromethylated compounds in cancer therapy. Further investigations into apoptosis induction and cell cycle analysis revealed that these compounds induce apoptotic cell death mechanisms, reinforcing their potential as therapeutic agents .

Enzyme Interaction Studies

Another study focused on the interaction of isoxazole derivatives with phospholipase A2. The results indicated that these compounds could effectively inhibit enzyme activity, which is crucial for the development of anti-inflammatory drugs. The binding affinity and selectivity were assessed through various biochemical assays, demonstrating the compound's potential as a lead molecule for further drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Attributes
4-(5-isoxazolyl)-1,2,4-oxadiazol-3-yl propanoic acidContains an oxadiazole ringExhibits different biological activity due to oxadiazole presence
5-(trifluoromethyl)-isoxazoleSimple isoxazole derivativeLacks propanoic acid functionality but retains lipophilicity
3-(trifluoromethyl)-phenylpropanoic acidSimilar carbon chain but different aromatic substitutionPotentially different interaction profiles due to phenyl substitution

The distinct combination of the trifluoromethyl group and the isoxazole structure along with the propanoic acid functionality may provide unique pharmacological properties compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(3-(trifluoromethyl)isoxazol-5-yl)propanoic acid, and how can reaction yields be improved?

The synthesis typically involves cycloaddition reactions to form the isoxazole ring, followed by functionalization of the propanoic acid moiety. Key steps include:

  • Cycloaddition : Use of nitrile oxides with acetylene derivatives under microwave or thermal conditions to form the trifluoromethyl-isoxazole core .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .
  • Yield optimization : Catalytic additives like DMAP or pyridine enhance reaction efficiency. For example, refluxing in toluene with a Dean-Stark trap improves water removal during ester hydrolysis, increasing yields to >75% .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CycloadditionNitrile oxide, acetylene, 80°C, 12h60-65
Ester hydrolysis2M NaOH, THF/MeOH, reflux70-75
PurificationColumn chromatography (EtOAc/hexane)85-90

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120-125 ppm in ¹³C NMR. The isoxazole proton resonates as a singlet at δ 6.5-7.0 ppm .
  • IR : Stretching vibrations for the carboxylic acid (-COOH) are observed at 2500-3300 cm⁻¹ (broad) and 1700-1720 cm⁻¹ (C=O) .
  • MS : ESI-MS typically shows [M-H]⁻ at m/z 250-252 (calculated for C₈H₆F₃NO₃: 251.03).

Note : Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Solubility : Poor in water (≤1 mg/mL); use DMSO (50-100 mM stock) or PBS with 0.1% Tween-80 for in vitro studies .
  • Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light or basic conditions (>pH 8) to prevent decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The trifluoromethyl group enhances hydrophobic binding, while the carboxylic acid forms hydrogen bonds with catalytic residues .
  • QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with anti-inflammatory activity. The electron-withdrawing -CF₃ group increases electrophilicity, enhancing reactivity with nucleophilic enzyme sites .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Key Interactions
COX-2-9.2H-bond: Arg120, Tyr355
PPAR-γ-7.8Hydrophobic: Leu330, -CF₃

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Metabolic stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions). Rapid carboxylate metabolism may reduce in vivo efficacy despite strong in vitro activity .
  • Off-target profiling : Use kinome-wide screening to identify unintended kinase inhibition. For example, this compound may cross-react with EGFR due to structural similarity to known inhibitors .

Q. How to design derivatives to improve pharmacokinetic properties while retaining activity?

  • Prodrug approaches : Replace the carboxylic acid with esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • Fluorine substitution : Replace -CF₃ with -OCF₃ to modulate lipophilicity (LogP reduction by 0.5-1.0 units) while maintaining metabolic stability .

Q. Table 3: Derivative Optimization Data

DerivativeLogPIC₅₀ (COX-2, nM)Solubility (µg/mL)
Parent2.11505
Ethyl ester3.0160120
-OCF₃ analog1.614520

Q. What mechanistic studies validate the compound’s role in enzyme inhibition?

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For COX-2, this compound shows mixed inhibition with Kᵢ = 85 nM .
  • X-ray crystallography : Resolve co-crystal structures with the target enzyme. The isoxazole ring occupies a hydrophobic pocket adjacent to the heme group in COX-2 .

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